2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatin is reacted with substituted acetophenone in the presence of a base. This reaction typically requires reflux conditions and a suitable solvent such as ethanol or acetic acid .
Another method involves the cyclization of aniline derivatives with pyruvic acid and benzaldehyde in the presence of a catalyst. This reaction is carried out under reflux conditions in water, often using rare-earth metal catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives with a carbonyl group.
Reduction: Formation of quinoline-4-carboxylic acid derivatives with an alcohol group.
Substitution: Formation of nitro or halogenated quinoline derivatives.
Scientific Research Applications
2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the hydroxy group, making it less versatile in certain chemical reactions.
3-Hydroxyquinoline-4-carboxylic acid: Similar structure but with the hydroxy group at a different position, affecting its reactivity and biological activity.
Uniqueness
2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group, which allows for diverse chemical modifications and interactions with biological targets. This dual functionality enhances its potential as a scaffold for drug development and other applications .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)17-15/h1-9,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECNLFVATDBRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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